Almagate

Catalog No.
S574595
CAS No.
66827-12-1
M.F
CH3AlMgO5-3
M. Wt
146.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Almagate

CAS Number

66827-12-1

Product Name

Almagate

IUPAC Name

aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate

Molecular Formula

CH3AlMgO5-3

Molecular Weight

146.32 g/mol

InChI

InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3

InChI Key

NSGJDSJCJMRMEA-UHFFFAOYSA-K

SMILES

C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3]

Synonyms

almagate, Almax, aluminum-magnesium hydroxide carbonate, aluminum-magnesium hydroxycarbonate, Deprece, Obetine, TISACID

Canonical SMILES

C(=O)([O-])[O-].O.[OH-].[Mg].[Al]
  • Drug Delivery Systems

    Due to its unique properties, Almagate is being investigated as a carrier for other drugs. Its high surface area and adsorption capacity make it a potential candidate for controlled drug release, especially in the gastrointestinal tract []. Researchers are exploring methods to incorporate Almagate into nanoparticles or microcapsules to deliver medications more effectively to targeted areas.

  • Gastrointestinal Disorders

    Beyond its use as an antacid, some studies suggest Almagate may have additional benefits for specific gastrointestinal conditions. For example, research suggests it might play a role in protecting the gastric mucosa (lining) from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) []. Additionally, some studies have explored its potential use in treating Helicobacter pylori infections, a bacterium linked to peptic ulcers []. However, more research is needed to confirm these potential applications.

  • Other Therapeutic Uses

    Preliminary research suggests Almagate might have applications beyond the digestive system. Some studies have investigated its potential use as an adsorbent for phosphate in the treatment of chronic kidney disease []. However, these are early-stage investigations, and further research is necessary to determine the effectiveness and safety of Almagate for these purposes.

Almagate is a synthetic compound primarily used as an antacid to alleviate gastric discomfort caused by excess stomach acid. Its chemical formula is Al2Mg6(OH)14(CO3)24H2O\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2\cdot 4\text{H}_2\text{O}, and it features a layered double hydroxide structure that contributes to its buffering capacity. Almagate acts by neutralizing hydrochloric acid in the stomach, forming water and various metal chlorides, which helps to reduce acidity and provide relief from conditions such as heartburn, gastritis, and peptic ulcers.

Almagate works by directly neutralizing stomach acid. As described in the chemical reactions section, it reacts with hydrochloric acid (HCl), the primary component of stomach acid, to form water and metal chlorides. This reduces the acidity in the stomach, providing relief from symptoms like heartburn and indigestion.

  • Aluminum toxicity: Long-term or excessive use of Almagate can lead to aluminum accumulation in the body, potentially causing neurotoxicity or bone problems, particularly in individuals with kidney dysfunction [].
  • Magnesium side effects: High doses of Almagate can cause diarrhea due to the laxative effect of magnesium [].
, particularly neutralization with hydrochloric acid:

Al2Mg6(OH)14(CO3)24H2O+12HCl2AlCl3+3MgCl2+2CO2+18H2O\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2\cdot 4\text{H}_2\text{O}+12\text{HCl}\rightarrow 2\text{AlCl}_3+3\text{MgCl}_2+2\text{CO}_2+18\text{H}_2\text{O}

This reaction illustrates how Almagate neutralizes stomach acid, effectively reducing acidity levels. Additionally, at elevated temperatures, Almagate can decompose:

Al2Mg6(OH)14(CO3)24H2OAl2O3+3MgO+2CO2+18H2O\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2\cdot 4\text{H}_2\text{O}\rightarrow \text{Al}_2\text{O}_3+3\text{MgO}+2\text{CO}_2+18\text{H}_2\text{O}

This decomposition releases water vapor and carbon dioxide, further indicating its chemical behavior under different conditions.

Almagate exhibits biological activity primarily through its role in neutralizing gastric acid. By increasing the pH of the gastric environment, it inhibits the activity of pepsin, an enzyme responsible for protein digestion. This inhibition occurs because pepsin is less active at higher pH levels. Furthermore, Almagate promotes the production of bicarbonate ions and prostaglandins, which may confer protective effects on the gastric mucosa, potentially offering benefits against damage from non-steroidal anti-inflammatory drugs (NSAIDs) and other irritants .

The synthesis of Almagate typically involves several methods:

  • Laboratory Synthesis:
    • A common method involves reacting aluminum hydroxide and magnesium hydroxide with sodium bicarbonate in purified water at elevated temperatures (95-100°C) for several hours.
    • The mixture is then cooled, filtered, washed, and dried to yield Almagate .
  • Industrial Production:
    • In an industrial setting, aluminum chloride hexahydrate and magnesium chloride hexahydrate are dissolved in water to form a mixed salt solution.
    • Sodium carbonate is added dropwise to this heated solution, leading to the formation of Almagate, which is subsequently filtered, washed, and dried.

Almagate serves multiple applications beyond its primary use as an antacid:

  • Gastrointestinal Protection: It is being studied for its potential to protect the gastric lining from damage due to NSAIDs and may assist in treating infections caused by Helicobacter pylori.
  • Controlled Drug Release: Due to its high surface area and adsorption capacity, Almagate is being investigated as a carrier for controlled drug release in the gastrointestinal tract.
  • Phosphate Adsorption: Preliminary research suggests potential applications in treating chronic kidney disease by adsorbing phosphate.

Research on Almagate's interactions primarily focuses on its effects within the gastrointestinal tract. Its ability to neutralize stomach acid can alter the pharmacokinetics of concurrently administered medications. For instance, it may affect the absorption of certain drugs that require an acidic environment for optimal absorption. Therefore, timing of administration relative to other medications is crucial to avoid diminished therapeutic effects .

Almagate can be compared with several other antacid compounds:

CompoundKey CharacteristicsUnique Features
Aluminum HydroxideHigher acid-neutralizing capacityLower sodium content
Magnesium HydroxideMaintains buffering capacity at increasing pH levelsMore effective at higher pH than magnesium hydroxide
MagaldrateLonger duration of actionLower risk of rebound acidity

Almagate's unique layered double hydroxide structure allows it to offer distinct advantages over these compounds in terms of buffering capacity and gastrointestinal protection mechanisms.

Almagate crystallizes in a layered double hydroxide (LDH) structure with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O. Its crystal system is hexagonal, with a space group typically identified as R-3m for analogous LDHs. The unit cell parameters, derived from X-ray diffraction (XRD) studies, reveal a basal spacing of approximately 7.6–7.8 Å, consistent with interlayer carbonate and water molecules. The brucite-like [Mg(OH)₂] layers form the primary framework, where Mg²⁺ ions occupy octahedral sites. Aluminum ions (Al³⁺) substitute 25% of magnesium ions in a ratio of 1:3 (Al:Mg), introducing a positive charge compensated by carbonate (CO₃²⁻) anions in the interlayer region.

Infrared (IR) spectroscopy confirms the presence of hydroxyl (-OH) stretching vibrations at 3,450 cm⁻¹ and carbonate asymmetric stretching at 1,360–1,380 cm⁻¹. Thermogravimetric analysis (TGA) shows three distinct mass losses:

  • 30–150°C: Loss of interlayer water (4 H₂O molecules, ~8% mass loss).
  • 250–350°C: Dehydroxylation of brucite layers (~15% mass loss).
  • 400–500°C: Decomposition of carbonate anions (~12% mass loss).

Differential scanning calorimetry (DSC) corroborates these transitions, with endothermic peaks at 110°C (water removal) and 320°C (structural breakdown).

Layered Double Hydroxide (LDH) Topology and Brucite-Type Layer Arrangements

The LDH topology of almagate consists of stacked brucite-like sheets, where edge-sharing Mg(OH)₆ and Al(OH)₆ octahedra form infinite two-dimensional layers (Figure 1). The substitution of Al³⁺ for Mg²⁺ creates a net positive charge of +0.25 per formula unit, balanced by interlayer CO₃²⁻ anions. This arrangement differs from amorphous aluminum-magnesium hydroxides due to its long-range crystalline order and defined stoichiometry.

Structural FeatureAlmagateHydrotalcite (Mg₆Al₂(OH)₁₆CO₃·4H₂O)
Metal Ratio (Mg:Al)3:13:1
Interlayer AnionCO₃²⁻CO₃²⁻
Basal Spacing (Å)7.6–7.87.7–7.9
Thermal StabilityStable up to 250°CStable up to 200°C

Table 1: Comparative structural properties of almagate and hydrotalcite.

The rigidity of the brucite layers is enhanced by strong hydrogen bonding between hydroxyl groups and interlayer water, as evidenced by solid-state nuclear magnetic resonance (NMR) studies. This structural coherence prevents layer collapse during dehydration, a critical advantage over amorphous antacids like aluminum hydroxide gels.

Synthetic Methodologies: Co-Precipitation vs. Hydrothermal Synthesis

Co-Precipitation

The co-precipitation method involves simultaneous addition of AlCl₃·6H₂O and MgCl₂·6H₂O solutions to a Na₂CO₃/NaOH mixture under vigorous stirring at 60–80°C. Key parameters include:

  • pH: Maintained at 9–10 to ensure Al³⁺ and Mg²⁺ co-precipitation.
  • Molar ratio: Fixed at Mg:Al = 3:1 to match the target stoichiometry.
  • Aging time: 12–24 hours to enhance crystallinity.

This method yields particles with 50–200 nm diameter and high surface area (~80 m²/g).

Hydrothermal Synthesis

Hydrothermal synthesis employs autoclave conditions (120–150°C, 15–20 bar) to accelerate crystallization. A typical procedure involves:

  • Dissolving Al(NO₃)₃·9H₂O and Mg(NO₃)₂·6H₂O in deionized water.
  • Adding urea as a homogeneous precipitant.
  • Heating for 6–12 hours to form well-defined hexagonal platelets.

Hydrothermally synthesized almagate exhibits >95% crystallinity and reduced defect density compared to co-precipitated samples.

ParameterCo-PrecipitationHydrothermal
CrystallinityModerate (70–80%)High (>95%)
Particle Size50–200 nm20–100 nm
Reaction Time12–24 hours6–12 hours
Energy InputLowHigh

Table 2: Comparison of synthesis methods.

Role of Bicarbonate Anions in Interlayer Stabilization

Bicarbonate (CO₃²⁻) anions play a dual role in stabilizing almagate’s structure:

  • Charge Compensation: Neutralize the positive charge generated by Al³⁺ substitution in brucite layers.
  • Hydrogen Bonding: Form a rigid network with interlayer water molecules and hydroxyl groups on metal hydroxide layers.

Raman spectroscopy reveals strong vibrational coupling between carbonate ions and water (O-H···O-C-O interactions), which reduces anion mobility. This explains almagate’s exceptional resistance to anion exchange, as demonstrated by its unchanged XRD pattern after 8 months at 60°C.

Synchrotron X-ray diffraction further shows that CO₃²⁻ adopts a D₃h symmetry, oriented parallel to the brucite layers for maximal electrostatic stabilization. This configuration contrasts with chloride-intercalated LDHs, where weaker anion-layer interactions lead to rapid ion exchange.

Almagate, chemically designated as hydrated aluminium magnesium hydroxycarbonate with the empirical formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O, represents a crystalline synthetic antacid compound with unique physicochemical characteristics [1] [4]. The compound exhibits a molecular weight of 314.984 g/mol and is identified by the Chemical Abstracts Service number 66827-12-1 [2] [3]. The molecular formula CH₁₁AlMg₃O₁₂ reflects its complex hydrated structure containing aluminum, magnesium, carbonate, and hydroxyl groups in a specific stoichiometric arrangement [2] [3].

The crystalline structure of almagate consists of brucite-like layers where magnesium is systematically replaced by aluminum in a 3:1 ratio, with negatively charged interlayers containing carbonate ions and water molecules [4] [6]. This rigid crystal lattice structure provides the compound with distinctive stability characteristics and optimal acid neutralization properties [4]. The compound contains 15.0 to 17.0 percent aluminum oxide and 36.0 to 40.0 percent magnesium oxide by weight [1].

PropertyValueReference
Molecular FormulaCH₁₁AlMg₃O₁₂ [2] [3]
Molecular Weight (g/mol)314.984 [3] [8]
Empirical FormulaAl₂Mg₆(OH)₁₄(CO₃)₂·4H₂O [4] [6]
Aluminum Oxide Content (%)15.0-17.0 [1]
Magnesium Oxide Content (%)36.0-40.0 [1]
Sodium Content (ppm)<25 [4]
Crystal StructureBrucite-like layered [4] [6]

pH-Dependent Solubility in Aqueous and Organic Media

The solubility characteristics of almagate demonstrate significant pH dependency, particularly in aqueous systems where the compound exhibits distinct behavioral patterns across different pH ranges [7] [19]. Under standard conditions, almagate is practically insoluble in water, exhibiting minimal dissolution in neutral aqueous media [7]. However, the compound demonstrates enhanced solubility in specific pH environments, particularly in acidic and alkaline conditions [7] [19].

In acidic media, almagate dissolves with characteristic effervescence and heating when exposed to dilute mineral acids [7]. This dissolution behavior is attributed to the protonation of hydroxyl groups and the release of carbon dioxide from the carbonate components within the crystal structure [7]. The compound maintains significant acid-neutralizing capacity across various pH levels, with optimal buffering performance observed in the pH range of 3 to 5 [4].

Detailed pH-solubility studies reveal that almagate retains substantial neutralizing capacity even at pH 2, demonstrating its effectiveness in highly acidic environments [4]. At pH 4, the compound exhibits an acid-neutralizing capacity of 17.3 milliequivalents of hydrochloric acid per gram, indicating robust performance under moderately acidic conditions [4]. The compound demonstrates selective bile acid adsorption at pH 3, while this adsorption capacity is eliminated at pH 7, highlighting the pH-dependent nature of its surface interactions [4].

In alkaline aqueous solutions, almagate exhibits solubility characteristics similar to related aluminum hydroxide compounds [19]. The dissolution in basic media involves the interaction of hydroxide ions with the aluminum centers, leading to the formation of soluble aluminate species [19]. Unlike its behavior in acidic media, alkaline dissolution does not involve carbonate release, resulting in a different dissolution mechanism [19].

Regarding organic media solubility, almagate demonstrates practical insolubility in ethanol and methylene chloride, consistent with its ionic crystalline structure [7]. The compound's hydrophilic nature and extensive hydrogen bonding network within its crystal lattice prevent effective solvation by organic solvents [7]. This insolubility in organic media is advantageous for pharmaceutical applications where aqueous-based formulations are preferred [7].

pH ConditionSolubility BehaviorAcid Neutralizing CapacityReference
pH 2Maintains significant capacitySubstantial [4]
pH 3-5Optimal buffering rangeMaximum effectiveness [4]
pH 4Moderate solubility17.3 mEq HCl/g [4]
Acidic conditionsDissolves with effervescenceVariable [7]
Alkaline conditionsEnhanced solubilityNot applicable [19]
Neutral waterPractically insolubleLimited [7]

Thermal Decomposition Pathways via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of almagate reveals a complex thermal decomposition profile characterized by distinct mass loss events corresponding to specific molecular transformations [6] [8]. The compound demonstrates exceptional thermal stability at ambient and moderately elevated temperatures, with no observable mass loss occurring from room temperature up to approximately 280°C [6]. This thermal stability is attributed to the rigid crystal lattice structure and the strong interlayer interactions within the brucite-like framework [6].

The primary thermal decomposition event for almagate occurs at the dehydration temperature of 510 Kelvin, equivalent to 237°C [8]. At this temperature, the initiation of water loss from the crystal structure begins, representing the first significant thermal transformation [8]. The dehydration process involves the removal of both coordinated water molecules and hydroxyl groups, leading to structural reorganization of the crystal lattice [8].

Differential thermal analysis demonstrates that almagate possesses superior thermal stability compared to conventional aluminum and magnesium hydroxide formulations [6]. The compound maintains its crystalline integrity and antacid properties even after prolonged exposure to elevated temperatures, with stability tests showing no degradation after eight months of storage at 60°C [27]. This exceptional thermal stability is evidenced by unchanged X-ray diffraction patterns and infrared absorption spectra following extended heat exposure [27].

The thermal decomposition pathway involves sequential transformations beginning with the loss of physisorbed water at lower temperatures, followed by the elimination of structural water and hydroxyl groups at higher temperatures [6]. The decomposition process demonstrates rapid neutralization velocity and high acid-consuming capacity throughout the thermal treatment range [6]. The compound's thermal behavior contrasts significantly with aluminum hydroxide gels and aluminum-magnesium hydroxide co-gels, which exhibit substantial losses in acid neutralization capacity under similar thermal conditions [27].

Advanced thermogravimetric studies indicate that the decomposition proceeds through well-defined stages, with each stage corresponding to specific structural modifications [6]. The initial stage involves surface dehydration and loss of loosely bound water molecules [6]. The intermediate stage encompasses the breakdown of hydroxyl groups and partial carbonate decomposition [6]. The final stage involves complete structural collapse and formation of mixed metal oxide phases [6].

Temperature Range (°C)Thermal EventMass ChangeStructural ImpactReference
Room temperature - 280Thermal stabilityNo mass lossStructure maintained [6]
237 (510 K)Dehydration onsetWater loss beginsInitial structural change [8]
60 (8 months)Extended stabilityNo changeProperties preserved [27]
333.6Theoretical transitionPhase changeStructural reorganization [5]

Hydration State Variability and Its Impact on Crystallinity

The hydration state of almagate exhibits significant variability that directly influences its crystalline properties and structural stability [22] [29]. The compound exists as a tetrahydrate with four water molecules per formula unit under standard conditions, but this hydration level can vary depending on environmental humidity and temperature conditions [4] [8]. These variations in water content have profound implications for the maintenance of crystalline integrity and physicochemical properties [22] [29].

Moisture sorption and desorption studies reveal that almagate demonstrates hygroscopic behavior with characteristic isotherms that depend on relative humidity conditions [22]. The compound exhibits gradual water uptake and release as environmental humidity changes, indicating a dynamic equilibrium between the crystal structure and ambient water vapor [22]. This moisture-dependent behavior influences the unit cell parameters and overall crystalline organization [22].

X-ray diffraction analysis of almagate samples equilibrated at different relative humidity levels shows systematic variations in lattice parameters and peak intensities [26]. The crystalline structure maintains its fundamental brucite-like arrangement across a range of hydration states, but subtle modifications in interlayer spacing occur as water content changes [26]. These structural adaptations demonstrate the flexibility of the crystal lattice in accommodating variable water content while preserving overall crystalline integrity [26].

The dehydration process of almagate proceeds through distinct stages that can be monitored using combined thermogravimetric and X-ray diffraction techniques [29] [31]. Initial water loss involves the removal of loosely bound surface water and water molecules in expanded interlayer regions [29]. Subsequent dehydration stages affect more tightly bound structural water, leading to progressive changes in crystalline organization [31].

Hydration state variability significantly impacts the thermal stability and decomposition pathways of almagate [20] [31]. Samples with higher water content exhibit modified thermal behavior, with additional endothermic peaks corresponding to water evolution at specific temperatures [20]. The presence of structural water influences the temperature at which major decomposition events occur and affects the overall thermal stability profile [31].

The relationship between hydration state and crystallinity demonstrates that almagate can accommodate water content variations within specific limits without losing its essential crystalline character [22] [29]. Beyond critical hydration thresholds, however, the compound may undergo phase transformations or develop amorphous regions that alter its physicochemical properties [22]. Understanding these hydration-crystallinity relationships is essential for predicting the long-term stability and performance characteristics of almagate under various storage and application conditions [29].

Kinetic studies of hydration and dehydration processes reveal that water exchange occurs through well-defined pathways within the crystal structure [22]. The activation energies for water uptake and release provide insights into the strength of water-lattice interactions and the mechanisms controlling hydration state changes [22]. These kinetic parameters are crucial for understanding how rapidly almagate responds to environmental changes and how these responses affect its structural and functional properties [22].

Hydration ParameterStandard ValueVariable RangeCrystalline ImpactReference
Water Content4 H₂O per unit1.29-1.95 moleculesLattice parameter changes [22] [4]
Dehydration Temperature237°CTemperature-dependentStructural reorganization [8] [29]
Moisture EquilibriumHumidity-dependent0-95% RH rangeReversible changes [22]
Thermal StabilityHigh stabilityWater-content dependentPhase preservation [27] [31]

Fourier-Transform Infrared spectroscopy represents a fundamental analytical technique for characterizing the molecular structure and functional groups present in almagate. The compound aluminum magnesium hydroxycarbonate hydrate exhibits distinctive vibrational signatures that correspond to its layered double hydroxide structure and the presence of intercalated carbonate anions [1] [2].

The hydroxycarbonate groups in almagate display characteristic absorption bands that reflect the complex coordination environment within the crystalline lattice. The hydroxyl stretching vibrations appear in the region between 3650-3200 cm⁻¹, indicating the presence of both free and hydrogen-bonded OH groups within the brucite-like layers [2] [3]. These broad absorption features result from the systematic replacement of magnesium ions by aluminum ions in a 3:1 ratio, creating a positively charged framework that requires charge compensation by interlayer anions .

The carbonate anions, which serve as the primary charge-balancing species, exhibit well-defined spectroscopic signatures in multiple regions of the infrared spectrum [3]. The asymmetric stretching vibrations of carbonate groups manifest as intense absorption bands between 1450-1350 cm⁻¹, while the symmetric stretching modes appear in the 1050-1000 cm⁻¹ range [5] [6]. These carbonate vibrations are particularly diagnostic for almagate, as they confirm the incorporation of CO₃²⁻ anions within the interlayer galleries rather than their presence as external impurities [7].

The metal-hydroxide framework generates additional characteristic absorption features that provide structural information about the coordination environment of aluminum and magnesium cations [3]. Aluminum-hydroxide bending vibrations are typically observed between 950-850 cm⁻¹, while the broader metal-hydroxide stretching region encompasses 800-600 cm⁻¹ [8]. These lower-frequency modes reflect the collective vibrational behavior of the metal-oxygen bonds within the layered structure.

Carbonate bending modes contribute additional spectroscopic complexity in the fingerprint region of the spectrum. In-plane bending vibrations of CO₃²⁻ groups appear between 750-650 cm⁻¹, while out-of-plane bending modes are observed in the 500-400 cm⁻¹ region [6] [9]. The specific positions and intensities of these bands provide information about the orientation and coordination of carbonate anions within the interlayer space.

The rigid crystal lattice structure of almagate, which contributes to its exceptional stability and optimal acid neutralization properties, is reflected in the sharp, well-resolved nature of many infrared absorption bands [2]. This crystalline ordering contrasts with the broader, less defined features typically observed in amorphous hydroxycarbonate materials. The spectroscopic evidence supports the presence of a highly ordered layered structure where carbonate anions adopt specific orientations that maximize electrostatic stabilization with the positively charged metal hydroxide layers .

Water molecules present in the hydrated structure contribute additional absorption features in the OH stretching region and may exhibit bending modes around 1640 cm⁻¹ [8]. The systematic analysis of these hydration-related bands provides insights into the water content and its structural role within the almagate framework.

X-Ray Diffraction Patterns for Phase Purity Assessment

X-ray diffraction analysis serves as the definitive technique for confirming the phase purity and crystallographic structure of almagate. The compound exhibits a characteristic layered double hydroxide structure that produces distinctive diffraction patterns consistent with hexagonal symmetry and rhombohedral space group R-3m [3] [2].

The primary structural feature evident in XRD patterns is the strong basal reflection corresponding to the interlayer spacing, which appears at approximately 2θ = 11.5-12.5° for Cu Kα radiation [3]. This reflection corresponds to a d-spacing of 7.6-7.8 Å, confirming the presence of carbonate anions and water molecules in the interlayer galleries . The systematic appearance of higher-order basal reflections provides additional confirmation of the layered structure and allows for precise determination of the interlayer spacing.

Phase purity assessment relies on the comparison of experimental diffraction patterns with calculated or reference patterns for pure almagate [10] [11]. High-purity samples typically exhibit well-defined, sharp diffraction peaks with minimal background scattering, indicating good crystallinity and the absence of significant amorphous content [3]. The relative intensities of diffraction peaks must match theoretical expectations based on the known crystal structure, with the basal reflection typically representing the strongest feature in the pattern.

The crystalline quality of almagate can be evaluated through several diffraction parameters, including peak width, intensity, and resolution [12]. Well-crystallized samples display narrow peak widths (full width at half maximum typically <0.2° 2θ), indicating coherent scattering domains of substantial size [13]. Peak asymmetry or unusual broadening may indicate the presence of structural defects, stacking faults, or particle size effects that could impact the material's performance as an antacid.

Quantitative phase analysis using XRD requires careful attention to preferred orientation effects, which can occur in layered materials like almagate [11] [14]. The platelet morphology typical of layered double hydroxides may lead to preferential alignment of crystallites during sample preparation, resulting in enhanced intensities for certain reflections, particularly the basal peaks. Proper sample preparation techniques, such as random powder mounting or the use of side-loading sample holders, help minimize these effects.

Impurity phases in almagate samples can be detected through the appearance of additional diffraction peaks that do not correspond to the expected layered double hydroxide structure [15]. Common impurities might include residual starting materials, such as magnesium hydroxide or aluminum hydroxide, or transformation products formed during synthesis or storage. The detection limits for crystalline impurities by XRD are typically in the range of 1-5 weight percent, depending on the specific phases involved and their scattering factors [16].

Rietveld refinement techniques provide advanced capabilities for quantitative phase analysis and structural parameter determination [11] [17]. This whole-pattern fitting approach allows for the simultaneous refinement of multiple phase components, unit cell parameters, and peak profile parameters. For almagate, Rietveld analysis can provide precise determinations of lattice parameters, atomic positions, and quantitative phase compositions when multiple phases are present.

The thermal stability of almagate can be monitored through variable-temperature XRD studies, which reveal structural changes associated with dehydration and decomposition processes [18]. These studies provide valuable information about the temperature ranges over which the layered structure remains intact and the mechanisms by which structural collapse occurs at elevated temperatures.

Inductively Coupled Plasma Mass Spectrometry for Metal Ratio Quantification

Inductively Coupled Plasma Mass Spectrometry represents the most precise and accurate analytical technique for determining the elemental composition and metal ratios in almagate. This technique provides quantitative information essential for confirming the stoichiometric formula Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O and ensuring consistent pharmaceutical quality [19] [20].

The theoretical elemental composition of almagate requires precise quantification of aluminum and magnesium in a 1:3 molar ratio [1] [2]. Aluminum, constituting approximately 8.6% by weight, is typically analyzed using the ²⁷Al isotope, which represents 100% natural abundance and provides excellent sensitivity in ICP-MS analysis [21] [22]. Magnesium, representing approximately 46.3% by weight, can be determined using multiple isotopes (²⁴Mg, ²⁵Mg, ²⁶Mg) to enhance analytical precision and detect potential spectral interferences [23] [24].

Sample preparation for ICP-MS analysis of almagate requires complete dissolution of the layered double hydroxide structure to ensure quantitative release of all metal cations [21]. Nitric acid digestion at elevated temperatures typically provides complete sample dissolution, converting the hydroxycarbonate structure to soluble metal nitrates while liberating carbon dioxide gas [22]. The digestion process must be carefully controlled to prevent volatilization losses and ensure complete destruction of the organic matrix components.

The high-temperature argon plasma (6000-8000 K) in ICP-MS provides sufficient energy for complete atomization and ionization of aluminum and magnesium atoms [25] [26]. The resulting ions are separated based on their mass-to-charge ratios using quadrupole or sector field mass analyzers, allowing for precise isotopic measurements and excellent detection limits in the parts-per-billion range [27] [28].

Analytical precision for metal ratio determination in almagate typically achieves relative standard deviations below 2% for aluminum and below 1.5% for magnesium when appropriate internal standards are employed [24] [22]. Scandium (⁴⁵Sc) and yttrium (⁸⁹Y) serve as effective internal standards for aluminum and magnesium, respectively, providing compensation for matrix effects and instrumental drift during analysis [21].

Matrix effects in almagate analysis arise primarily from the high dissolved salt content following acid digestion and the presence of residual carbon from carbonate decomposition [28]. These effects can suppress or enhance analyte signals, requiring careful calibration using matrix-matched standards or standard addition techniques [27]. The use of collision/reaction cell technology in modern ICP-MS instruments helps minimize polyatomic interferences that could affect aluminum and magnesium determinations.

Quality control protocols for ICP-MS analysis of almagate include the analysis of certified reference materials with similar matrices, duplicate sample preparations, and spike recovery studies [21] [22]. Method validation requires demonstration of accuracy, precision, linearity, and detection limits appropriate for pharmaceutical applications. The analytical method must be capable of detecting deviations from the theoretical 1:3 Al:Mg molar ratio that could indicate synthesis problems or contamination issues.

Isotope dilution mass spectrometry provides the highest level of accuracy for metal ratio determinations when reference materials of known isotopic composition are available [28]. This technique compensates for matrix effects and incomplete recovery by adding isotopically enriched spikes before sample preparation, providing definitive quantitative results for regulatory submissions and pharmacopeial compliance.

Gas Chromatography Analysis of Carbon Dioxide Liberation During Acid Neutralization

Gas chromatography provides essential analytical capabilities for monitoring carbon dioxide liberation during the acid neutralization reaction of almagate, offering quantitative insights into the mechanism and stoichiometry of the antacid process [29] [30]. The liberation of CO₂ represents a fundamental aspect of almagate's therapeutic action and serves as a direct measure of neutralization capacity.

The acid neutralization reaction of almagate proceeds according to the stoichiometric relationship: Al₂Mg₆(OH)₁₄(CO₃)₂·4H₂O + 4HCl → AlCl₃ + 3MgCl₂ + 2CO₂ + 11H₂O [7] [31]. This reaction generates two moles of carbon dioxide per mole of almagate, providing a theoretical basis for quantitative gas chromatographic analysis of neutralization efficiency.

Gas chromatographic separation of carbon dioxide requires specialized column technology capable of resolving permanent gases from the complex mixture of products generated during acid neutralization [32]. Molecular sieve columns, particularly 13X materials, provide excellent separation characteristics for CO₂, effectively retaining the analyte while allowing other gases to pass through unresolved [29] [33]. The molecular sieve material irreversibly adsorbs carbon dioxide under analytical conditions, requiring careful consideration of column conditioning and regeneration procedures.

Thermal conductivity detection represents the most appropriate detection method for carbon dioxide analysis in this application [34] [32]. The universal response characteristics of TCD allows for detection of CO₂ without chemical selectivity issues, while the high thermal conductivity difference between carbon dioxide and the helium carrier gas provides excellent sensitivity [35]. Detection limits in the range of 0.1% volume/volume are readily achievable, providing adequate sensitivity for monitoring neutralization reactions.

Temperature programming in GC analysis of CO₂ liberation requires careful optimization to achieve adequate peak resolution while maintaining reasonable analysis times [30] [34]. Isothermal operation at 40°C typically provides optimal separation of carbon dioxide from other permanent gases present in the headspace above neutralization reactions [29]. Higher temperatures may improve peak shape and reduce analysis time but can compromise the separation efficiency of the molecular sieve column.

Carrier gas selection critically impacts the quality of CO₂ analysis by gas chromatography [36]. Ultra-pure helium provides the optimal combination of low background signal, good separation efficiency, and compatibility with thermal conductivity detection [30] [32]. The high purity requirement stems from the need to minimize baseline drift and interference from trace contaminants that could affect quantitative analysis.

Calibration procedures for CO₂ analysis require preparation of standard gas mixtures spanning the concentration range expected during neutralization studies [33] [35]. Primary standard gases with certified CO₂ concentrations provide the most reliable calibration basis, while secondary standards prepared by gas mixing systems offer greater flexibility for method development [29]. The linear response range for thermal conductivity detection typically extends from 0.1% to 100% CO₂, encompassing the full range of concentrations observed during neutralization experiments.

Sample introduction techniques for monitoring CO₂ liberation must account for the dynamic nature of the neutralization reaction and the need for quantitative gas collection [31] [37]. Headspace sampling provides a convenient approach for monitoring gas composition above reaction mixtures, while direct gas injection allows for precise quantitative analysis of collected gas samples [38]. Automated sampling systems can provide time-resolved monitoring of CO₂ evolution, revealing details about reaction kinetics and completion.

The integration of gas chromatographic analysis with other analytical techniques provides comprehensive characterization of the neutralization process [39]. Simultaneous monitoring of solution pH, temperature, and gas evolution rates offers insights into the mechanism and efficiency of acid neutralization by almagate, supporting optimization of pharmaceutical formulations and quality control procedures.

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Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

145.9646283 g/mol

Monoisotopic Mass

145.9646283 g/mol

Heavy Atom Count

8

UNII

568Z59H7ZJ

Other CAS

66827-12-1

Wikipedia

Almagate dihydrate

Dates

Last modified: 04-14-2024

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